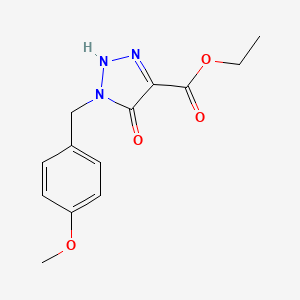
D-Xylonic acid, |A-lactone, 2,3,5-triacetate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-xylonic acid, |A-lactone, 2,3,5-triacetate typically involves the oxidation of D-xylose. The Weimberg pathway is one of the primary methods used, where D-xylose is oxidized to D-xylono-lactone by D-xylose dehydrogenase, followed by hydrolysis to D-xylonic acid . The triacetate derivative is then formed by acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of D-xylonic acid involves microbial fermentation using engineered strains of Escherichia coli. These strains are designed to efficiently convert D-xylose to D-xylonic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: D-xylonic acid, |A-lactone, 2,3,5-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce aldaric acids.
Reduction: Reduction reactions can convert the compound to its corresponding alditol.
Substitution: Acetylation reactions are used to form the triacetate derivative.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hypobromite are used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Acetylation is carried out using acetic anhydride in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldaric acids.
Reduction: Alditols.
Substitution: Triacetate derivatives.
Aplicaciones Científicas De Investigación
D-xylonic acid, |A-lactone, 2,3,5-triacetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its impact on microbial growth.
Mecanismo De Acción
The mechanism of action of D-xylonic acid, |A-lactone, 2,3,5-triacetate involves its interaction with specific enzymes and metabolic pathways. The compound is known to inhibit certain enzymatic activities, leading to the accumulation of metabolic intermediates . This can affect cell growth and metabolism, making it a valuable tool for studying metabolic engineering and synthetic biology.
Comparación Con Compuestos Similares
Lyxonic acid: The C-2 epimer of xylonic acid.
Arabinonic acid: Another sugar acid derived from arabinose.
Ribonic acid: Derived from ribose and shares similar chemical properties.
Uniqueness: D-xylonic acid, |A-lactone, 2,3,5-triacetate is unique due to its specific structural configuration and the presence of acetylated hydroxyl groups. This makes it more reactive and suitable for specific applications compared to its non-acetylated counterparts.
Propiedades
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















